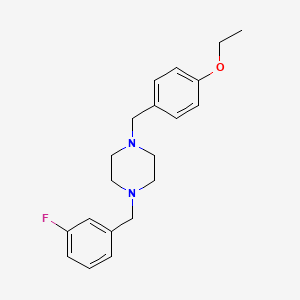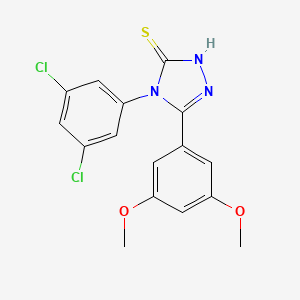
1-(3-Bromobenzyl)-4-(propylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzyl)-4-(propylsulfonyl)piperazine is a synthetic organic compound characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further substituted with a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)-4-(propylsulfonyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Bromination of Benzyl Chloride: The synthesis begins with the bromination of benzyl chloride to form 3-bromobenzyl chloride. This reaction typically uses bromine in the presence of a catalyst such as iron or aluminum chloride.
Formation of Piperazine Derivative: The next step involves the reaction of 3-bromobenzyl chloride with piperazine to form 1-(3-bromobenzyl)piperazine. This reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions.
Sulfonylation: Finally, the piperazine derivative is sulfonylated using propylsulfonyl chloride in the presence of a base such as triethylamine. This step results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The propylsulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different piperazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Generation of sulfone compounds.
Reduction: Production of reduced piperazine derivatives.
Scientific Research Applications
1-(3-Bromobenzyl)-4-(propylsulfonyl)piperazine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: It serves as a building block in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-4-(propylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the propylsulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of propylsulfonyl.
Uniqueness: 1-(3-Bromobenzyl)-4-(propylsulfonyl)piperazine is unique due to the specific combination of the bromobenzyl and propylsulfonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C14H21BrN2O2S |
|---|---|
Molecular Weight |
361.30 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C14H21BrN2O2S/c1-2-10-20(18,19)17-8-6-16(7-9-17)12-13-4-3-5-14(15)11-13/h3-5,11H,2,6-10,12H2,1H3 |
InChI Key |
KCYSSHDECITCSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B10881571.png)
methanone](/img/structure/B10881573.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881587.png)
![1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10881593.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate](/img/structure/B10881608.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881628.png)
methanone](/img/structure/B10881634.png)
![(2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881636.png)
methanone](/img/structure/B10881638.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881641.png)
![1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881649.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate](/img/structure/B10881652.png)
